molecular formula C17H16N4O2 B2417726 6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 2109569-12-0

6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one

Cat. No.: B2417726
CAS No.: 2109569-12-0
M. Wt: 308.341
InChI Key: BZYMSSITGOLQDY-UHFFFAOYSA-N
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Description

6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a compound belonging to the class of pyridazine derivatives, which are known for their diverse pharmacological properties. These compounds hold significant interest due to their role in the preparation of organic intermediates and physiologically active compounds (Asif, Singh, & Lakshmayya, 2011).

Antitumor Activities

The thermal Fischer indolization of certain hydrazones has led to the synthesis of pyrido[4,3-b]benzo[e]indol-1-ones, a class of compounds that have shown promising antitumor activities in vitro (against leukemic and solid tumor cells) and in vivo. These derivatives are considered a new class of antineoplastic agents (Nguyen et al., 1990).

Antimicrobial Activity

Indolyl-substituted furanones have been synthesized from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone, leading to various heterocycles with a 3-indolyl moiety. The synthesized compounds have been examined for their antimicrobial activities against different types of bacteria and fungi (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Anti-inflammatory and Analgesic Activities

Several studies have synthesized and evaluated pyridazine derivatives for their anti-inflammatory and analgesic properties. For example, certain piperazinylthienylpyridazine derivatives have been synthesized and tested for their anti-inflammatory activity (Refaat, Khalil, & Kadry, 2007). Also, novel 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives have shown good anti-inflammatory activity and binding affinity with COX-2 (Boukharsa et al., 2018).

Structural Analysis and Synthesis Techniques

Significant effort has been put into the synthesis and structural analysis of various pyridazine analogs. For instance, the study of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has contributed to understanding the synthesis, molecular structure, and intermolecular interactions of such compounds (Sallam et al., 2021).

Cardiotonic Activities

Some pyridazinone derivatives, specifically those with indole moieties, have been synthesized and evaluated for their cardiotonic activities. These compounds have shown a dose-related increase in myocardial contractility with minimal effects on heart rate and blood pressure (Mertens et al., 1990).

Synthesis of Novel Derivatives and Potential Therapeutic Applications

Research has focused on synthesizing novel derivatives of pyridazine for potential therapeutic applications. These studies include the synthesis of nitrogen/sulfur heterocycles by linking various rings like indole, triazole, and quinoxaline (Boraei et al., 2020) and the design of tetrahydro-1H-pyrido[4,3-b]indoles as potential c-Met inhibitors for cancer therapy (Ye et al., 2012).

Properties

IUPAC Name

6-(1H-indole-6-carbonyl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-20-16(22)9-13-10-21(7-5-14(13)19-20)17(23)12-3-2-11-4-6-18-15(11)8-12/h2-4,6,8-9,18H,5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYMSSITGOLQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CN(CCC2=N1)C(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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